molecular formula C10H14O5 B14631470 Propanedioic acid, (2-oxopropylidene)-, diethyl ester CAS No. 52786-28-4

Propanedioic acid, (2-oxopropylidene)-, diethyl ester

Cat. No.: B14631470
CAS No.: 52786-28-4
M. Wt: 214.21 g/mol
InChI Key: RKMGOHJBMHPXJR-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-oxopropylidene)-, diethyl ester is a chemical compound with the molecular formula C10H14O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propanedioic acid core with a 2-oxopropylidene group and two ethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (2-oxopropylidene)-, diethyl ester typically involves the reaction of diethyl malonate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include:

    Acid-catalyzed condensation: Using a strong acid like sulfuric acid to catalyze the reaction.

    Base-catalyzed condensation: Employing bases such as sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often utilizes optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-oxopropylidene)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanedioic acid, (2-oxopropylidene)-, diethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (2-oxopropylidene)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing cellular processes through its metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid diethyl ester: Similar structure but lacks the 2-oxopropylidene group.

    Acetoacetic acid ethyl ester: Contains a similar ester group but has a different core structure.

Uniqueness

Propanedioic acid, (2-oxopropylidene)-, diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

52786-28-4

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

diethyl 2-(2-oxopropylidene)propanedioate

InChI

InChI=1S/C10H14O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h6H,4-5H2,1-3H3

InChI Key

RKMGOHJBMHPXJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(=O)C)C(=O)OCC

Origin of Product

United States

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